molecular formula C10H12ClNO B13871672 2-Chloro-4-pyrrolidin-1-ylphenol

2-Chloro-4-pyrrolidin-1-ylphenol

Katalognummer: B13871672
Molekulargewicht: 197.66 g/mol
InChI-Schlüssel: CSCFCGAPJYFSFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-4-pyrrolidin-1-ylphenol is a chemical compound that features a pyrrolidine ring attached to a phenol group, with a chlorine atom at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-pyrrolidin-1-ylphenol typically involves the reaction of 2-chlorophenol with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-4-pyrrolidin-1-ylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The chlorine atom can be reduced to form the corresponding hydroxy compound.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Chloro-4-pyrrolidin-1-ylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Chloro-4-pyrrolidin-1-ylphenol involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting their activity. The phenol group can form hydrogen bonds with active site residues, enhancing binding affinity. The chlorine atom may also play a role in modulating the compound’s reactivity and selectivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Chlorophenol: Lacks the pyrrolidine ring, making it less versatile in biological applications.

    4-Pyrrolidin-1-ylphenol: Does not have the chlorine atom, which may affect its reactivity and binding properties.

    2-Chloro-4-aminophenol: Contains an amino group instead of a pyrrolidine ring, leading to different chemical and biological properties.

Uniqueness

2-Chloro-4-pyrrolidin-1-ylphenol is unique due to the combination of the pyrrolidine ring and the chlorine-substituted phenol group. This structural arrangement provides a balance of hydrophobic and hydrophilic properties, enhancing its potential for diverse applications in medicinal chemistry and organic synthesis.

Eigenschaften

Molekularformel

C10H12ClNO

Molekulargewicht

197.66 g/mol

IUPAC-Name

2-chloro-4-pyrrolidin-1-ylphenol

InChI

InChI=1S/C10H12ClNO/c11-9-7-8(3-4-10(9)13)12-5-1-2-6-12/h3-4,7,13H,1-2,5-6H2

InChI-Schlüssel

CSCFCGAPJYFSFX-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C1)C2=CC(=C(C=C2)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.